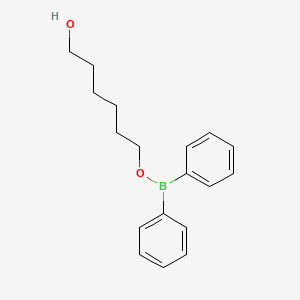

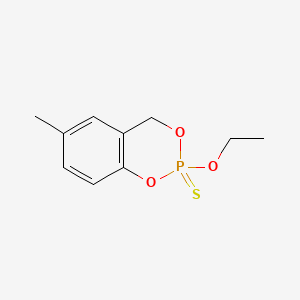

Borinic acid, diphenyl-, 6-hydroxyhexyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

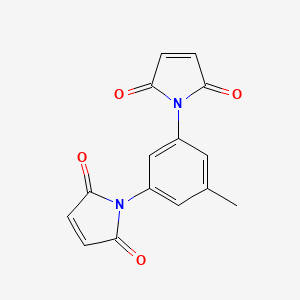

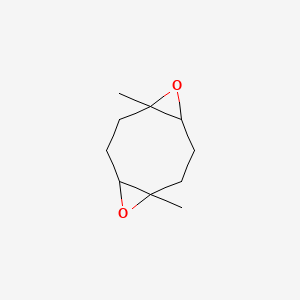

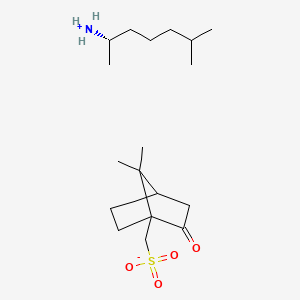

ジフェニルボリン酸 6-ヒドロキシヘキシルエステルは、特殊な有機ホウ素化合物です。この化合物は、2つのフェニル基と6-ヒドロキシヘキシルエステル基に結合したホウ素原子を特徴としています。この化合物は、独特の化学的性質と反応性で知られるボリン酸のより広いクラスに属しています。

準備方法

合成経路と反応条件: ジフェニルボリン酸 6-ヒドロキシヘキシルエステルの合成は、通常、ジフェニルボリン酸と6-ヒドロキシヘキサノールの反応によって行われます。反応は通常、無水条件下で行われ、ボリン酸の加水分解を防ぎます。一般的な方法では、チオニルクロリドや三塩化リンなどの脱水剤を使用して、エステル化プロセスを促進します。

工業生産方法: この化合物の工業生産には、同様の合成経路が使用されますが、より大規模に行われます。連続フローリアクターと自動システムの使用は、生産プロセスの効率と収率を高めることができます。さらに、蒸留や再結晶などの精製技術が使用されて、高純度の化合物が得られます。

反応の種類:

酸化: ジフェニルボリン酸 6-ヒドロキシヘキシルエステルは、酸化反応を受けて、ボロン酸またはホウ酸を形成することができます。

還元: 還元反応により、エステル基をアルコールに変換でき、化合物の反応性が変化します。

置換: この化合物は、特に求核剤の存在下で置換反応に関与し、さまざまな誘導体の形成につながります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と次亜塩素酸ナトリウムがあります。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

置換: アミンやチオールなどの求核剤は、穏やかな条件下で使用して、置換を行うことができます。

主要な生成物:

酸化: ボロン酸またはホウ酸。

還元: アルコール誘導体。

置換: さまざまな置換ボリン酸エステル。

科学的研究の応用

ジフェニルボリン酸 6-ヒドロキシヘキシルエステルは、科学研究で幅広い用途があります。

化学: これは、有機合成における炭素-炭素結合の形成に不可欠な鈴木-宮浦カップリング反応における試薬として使用されます.

生物学: この化合物は、ジオールと安定な錯体を形成する能力があるため、炭水化物化学と酵素阻害の研究に役立ちます。

作用機序

ジフェニルボリン酸 6-ヒドロキシヘキシルエステルの作用機序は、さまざまな官能基と配位する能力に関係しています。ホウ素原子は、電子欠損性であるため、アルコール、ジオール、アミノアルコールなどの電子豊富な種と安定な錯体を形成することができます。 この配位能力は、クロスカップリング反応における反応性と酵素阻害剤としての可能性の基礎となります .

類似の化合物:

ボロン酸: これらの化合物は、ホウ素-酸素結合を1つと炭素-ホウ素結合を2つ持ち、ボリン酸よりも反応性が低くなります。

ホウ酸: これらは、ホウ素-酸素結合を3つ持つ、完全に酸化されたホウ素化合物です。

ボロン酸エステル: これらの化合物は、類似していますが、一般的にボリン酸よりも安定しており、反応性が低いです。

独自性: ジフェニルボリン酸 6-ヒドロキシヘキシルエステルは、強化されたルイス酸性とさまざまな官能基と安定な錯体を形成する能力が特徴です。 これは、触媒作用と有機合成における試薬として特に有用です .

類似化合物との比較

Boronic Acids: These compounds have one boron-oxygen bond and two carbon-boron bonds, making them less reactive than borinic acids.

Borates: These are fully oxidized boron compounds with three boron-oxygen bonds.

Boronic Esters: These compounds are similar but typically more stable and less reactive than borinic acids.

Uniqueness: Borinic acid, diphenyl-, 6-hydroxyhexyl ester is unique due to its enhanced Lewis acidity and ability to form stable complexes with a variety of functional groups. This makes it particularly useful in catalysis and as a reagent in organic synthesis .

特性

CAS番号 |

115169-07-8 |

|---|---|

分子式 |

C18H23BO2 |

分子量 |

282.2 g/mol |

IUPAC名 |

6-diphenylboranyloxyhexan-1-ol |

InChI |

InChI=1S/C18H23BO2/c20-15-9-1-2-10-16-21-19(17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3-8,11-14,20H,1-2,9-10,15-16H2 |

InChIキー |

XFVIMAWQIDPRAU-UHFFFAOYSA-N |

正規SMILES |

B(C1=CC=CC=C1)(C2=CC=CC=C2)OCCCCCCO |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

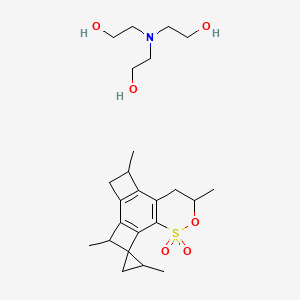

![N,N''-Hexane-1,6-diylbis[N'-(2-hydroxyethyl)-N'-methylurea]](/img/structure/B12688917.png)

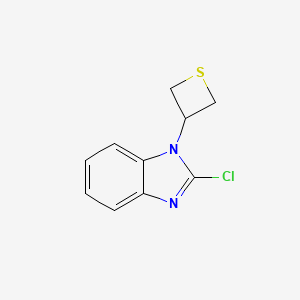

![19-azadecacyclo[20.11.1.14,8.02,20.03,18.05,33.09,14.024,29.030,34.016,35]pentatriaconta-1(33),2(20),3(18),4,6,8(35),9,11,13,16,21,24,26,28,30(34),31-hexadecaene-15,23-dione](/img/structure/B12688932.png)